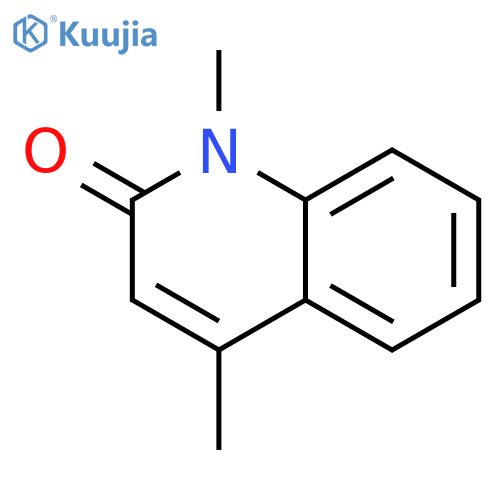Cas no 2584-47-6 (1,4-Dimethylquinolin-2(1H)-one)

1,4-Dimethylquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1,4-dimethyl-2(1H)-Quinolinone
- 1,4-Dimethyl-2-quinolone
- 1,4-Dimethylquinolin-2(1H)-one
- 1,4-dimethylquinolin-2-one
- 2(1H)-quinolinone,1,4-dimethyl-
- 1,4-Dimethyl-1H-chinolin-2-on
- 1,4-dimethyl-1H-quinolin-2-one
- 2(1H)-Quinolinone,1,4-Dimethyl
- 4-methyl-N-methylquinolone
- imiroin analogue,1d
- N-methyl-2-lepidone
- N-methyl-lepidone
- 1,4-Dimethyl-1,2-dihydroquinolin-2-one
- 1,4-Dimethyl-2-oxo-1,2-dihydroquinoline
- 1,4-Dimethylcarbostyril
- 2(1H)-Quinolinone, 1,4-Dimethyl-
-
- MDL: MFCD01013782
- インチ: InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
- InChIKey: CEONKCOBRZOYJS-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)N(C)C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 173.08400
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.116
- ゆうかいてん: 129-130 ºC
- ふってん: 260 ºC
- フラッシュポイント: 111 ºC
- PSA: 22.00000
- LogP: 1.84690
1,4-Dimethylquinolin-2(1H)-one セキュリティ情報
1,4-Dimethylquinolin-2(1H)-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
1,4-Dimethylquinolin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834516-5g |
2(1H)-Quinolinone, 1,4-dimethyl- |
2584-47-6 | 97% | 5g |
1,116.90 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H38680-1g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 1g |
¥412.0 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1112102-1g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 1g |
$480 | 2024-06-05 | |
| Alichem | A189004574-5g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 5g |
$670.14 | 2023-09-02 | |
| Ambeed | A426327-250mg |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 250mg |
$12.0 | 2025-02-25 | |
| Chemenu | CM144705-5g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 5g |
$615 | 2021-08-05 | |
| eNovation Chemicals LLC | Y1047363-1g |
2(1H)-Quinolinone, 1,4-dimethyl- |
2584-47-6 | 97%+ | 1g |
$80 | 2025-02-24 | |
| eNovation Chemicals LLC | D407404-5g |
2(1H)-Quinolinone,1,4-dimethyl- |
2584-47-6 | 97% | 5g |
$226 | 2025-02-21 | |
| eNovation Chemicals LLC | D407404-250mg |
2(1H)-Quinolinone,1,4-dimethyl- |
2584-47-6 | 97% | 250mg |
$130 | 2025-02-21 | |
| abcr | AB342612-5g |
1,4-Dimethyl-2(1H)-quinolinone; . |
2584-47-6 | 5g |
€245.80 | 2024-04-18 |
1,4-Dimethylquinolin-2(1H)-one 関連文献
-
1. Chemiluminescence of 1,1′-biisoquinolinium and 2,2′-biquinolinium salts. Reactions of electron-rich olefins with molecular oxygenYukie Mori,Kumiko Isozaki,Koko Maeda J. Chem. Soc. Perkin Trans. 2 1997 1969
1,4-Dimethylquinolin-2(1H)-oneに関する追加情報
1,4-Dimethylquinolin-2(1H)-one (CAS No. 2584-47-6): A Comprehensive Overview
1,4-Dimethylquinolin-2(1H)-one, also known by its CAS registry number 2584-47-6, is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a quinoline skeleton with two methyl groups attached at the 1 and 4 positions, along with a ketone group at position 2. This combination of functional groups imparts 1,4-Dimethylquinolin-2(1H)-one with distinctive chemical and physical properties.
The synthesis of 1,4-Dimethylquinolin-2(1H)-one can be achieved through various routes, including the Skraup synthesis, which involves the reaction of o-nitroaniline derivatives with glycerol under acidic conditions. Other methods include the use of quinoline precursors with appropriate substituents or through oxidative coupling reactions. The choice of synthetic pathway depends on the desired purity, scale of production, and specific requirements for downstream applications.
One of the most notable aspects of 1,4-Dimethylquinolin-2(1H)-one is its role as a building block in organic synthesis. Its quinoline skeleton serves as a versatile platform for constructing more complex molecules, including pharmaceutical agents, agrochemicals, and advanced materials. Recent studies have highlighted its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, researchers have reported that derivatives of 1,4-Dimethylquinolin-2(1H)-one exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammatory diseases.
In addition to its role in drug discovery, 1,4-Dimethylquinolin-2(1H)-one has found applications in materials science. Its aromaticity and conjugated system make it suitable for use in the development of organic semiconductors and optoelectronic devices. Recent advancements in this area have demonstrated that derivatives of this compound can be used to fabricate efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic properties of 1,4-Dimethylquinolin-2(1H)-one through functionalization has further expanded its utility in these fields.
The physical properties of 1,4-Dimethylquinolin-2(1H)-one are also worth noting. It is typically a crystalline solid with a melting point around 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum reveals strong absorption bands in the visible region due to the extended conjugation within the quinoline framework. These spectral properties make it a valuable tool for analytical chemistry applications.
From an environmental perspective, 1,4-Dimethylquinolin-2(1H)-one has been studied for its biodegradability and ecotoxicological effects. Research indicates that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways. However, further studies are required to fully understand its long-term impact on ecosystems and develop strategies for safe disposal.
In conclusion, 1,4-Dimethylquinolin-2(1H)-one (CAS No. 2584-47-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research in drug discovery, materials science, and environmental chemistry. As new synthetic methods and functionalization strategies continue to emerge, the potential uses of this compound are expected to expand further in the coming years.
2584-47-6 (1,4-Dimethylquinolin-2(1H)-one) 関連製品
- 19840-99-4(Carbostyril 124)
- 26078-23-9(2(1H)-Quinolinone,7-(dimethylamino)-4-methyl-)
- 23947-37-7(4,6-Dimethylquinolin-2(1H)-one)
- 42414-28-8(4,6,8-trimethyl-1,2-dihydroquinolin-2-one)
- 47448-66-8(1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole)
- 2549030-55-7(2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
- 2377030-81-2((1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane)
- 89211-36-9(3-(Ethylsulfonyl)propanoic acid)
- 2228498-00-6(1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine)
- 885520-06-9(3,5-Indazoledicarboxylic Acid)
